REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5](B(O)O)=[CH:4][N:3]=1.Cl.N[C@@H]1CC[CH2:16][CH2:15][C@H:14]1[OH:19].C[Si]([N-][Si](C)(C)C)(C)C.[Na+]>C(O)(C)C.[Ni](I)I>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH:15]2[CH2:14][O:19][CH2:16]2)=[CH:4][N:3]=1 |f:1.2,3.4|
|
Name
|
|
Quantity
|
315 mg
|
Type
|
reactant
|
Smiles
|
ClC1=NC=C(C=C1)B(O)O
|
Name
|
|
Quantity
|
9.21 mg
|
Type
|
reactant
|
Smiles
|
Cl.N[C@H]1[C@@H](CCCC1)O
|
Name
|
|
Quantity
|
387 mg
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)[N-][Si](C)(C)C.[Na+]
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Name
|
nickel iodide
|
Quantity
|
18.8 mg
|
Type
|
catalyst
|
Smiles
|
[Ni](I)I
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Argon was bubbled into the reaction mixture for 5 min
|
Duration
|
5 min
|
Type
|
ADDITION
|
Details
|
A solution of 3-iodo-oxetane (190 mg, CAS 26272-85-5) in isopropanol (0.25 ml) was then added
|
Type
|
CUSTOM
|
Details
|
The vial was then capped
|
Type
|
CUSTOM
|
Details
|
at t=20 min
|
Duration
|
20 min
|
Type
|
ADDITION
|
Details
|
The reaction mixture was diluted with EtOH
|
Type
|
FILTRATION
|
Details
|
filtered through celite
|
Type
|
WASH
|
Details
|
The filter cake was washed with EtOH
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude material was purified by flash chromatography (silica gel; gradient: 0% to 50% EtOAc in heptane)
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=C(C=C1)C1COC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 40 mg | |
YIELD: PERCENTYIELD | 24% | |
YIELD: CALCULATEDPERCENTYIELD | 388.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |